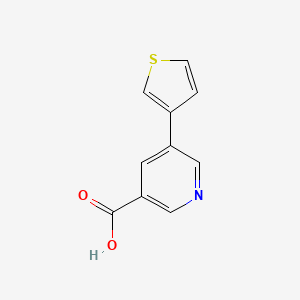

5-(Thiophen-3-YL)nicotinic acid

CAS No.: 893723-32-5

Cat. No.: VC3842769

Molecular Formula: C10H7NO2S

Molecular Weight: 205.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 893723-32-5 |

|---|---|

| Molecular Formula | C10H7NO2S |

| Molecular Weight | 205.23 g/mol |

| IUPAC Name | 5-thiophen-3-ylpyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H7NO2S/c12-10(13)9-3-8(4-11-5-9)7-1-2-14-6-7/h1-6H,(H,12,13) |

| Standard InChI Key | QZPQTJJXLAOEQZ-UHFFFAOYSA-N |

| SMILES | C1=CSC=C1C2=CC(=CN=C2)C(=O)O |

| Canonical SMILES | C1=CSC=C1C2=CC(=CN=C2)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

5-(Thiophen-3-yl)nicotinic acid belongs to the class of nicotinic acid derivatives, where a thiophene ring is substituted at the 3-position of the pyridine nucleus. Its IUPAC name is 5-(thiophen-3-yl)pyridine-3-carboxylic acid, with the molecular formula C₁₀H₇NO₂S and a molecular weight of 221.23 g/mol . The compound’s structure is validated by spectroscopic methods, including NMR, NMR, and high-resolution mass spectrometry (HRMS) .

Key Structural Features:

-

Pyridine Core: The nicotinic acid moiety provides a carboxylic acid group at position 3, enhancing hydrogen-bonding capabilities.

-

Thiophene Substituent: The sulfur-containing thiophene ring at position 5 introduces hydrophobic and π-π stacking interactions, critical for binding to biological targets .

Table 1: Physicochemical Properties of 5-(Thiophen-3-yl)nicotinic Acid

Synthesis and Characterization

Synthetic Routes

The synthesis of 5-(Thiophen-3-yl)nicotinic acid typically involves coupling reactions between nicotinic acid derivatives and thiophene-containing precursors. A common method, adapted from similar compounds, involves:

-

Acyl Chloride Formation: Nicotinic acid is treated with oxalyl chloride to form the corresponding acyl chloride .

-

Acylation: The acyl chloride reacts with thiophen-3-amine under basic conditions to yield the target compound .

Example Reaction Scheme:

Characterization Techniques

-

NMR: Peaks corresponding to thiophene protons (δ 7.20–7.89 ppm) and pyridine protons (δ 8.64–9.15 ppm) confirm the structure .

-

HRMS: A molecular ion peak at m/z 221.23 ([M+H]⁺) validates the molecular formula .

Biological Activities

Antifungal Activity

5-(Thiophen-3-yl)nicotinic acid derivatives exhibit potent fungicidal properties. For instance, structurally related compounds like N-(thiophen-2-yl)nicotinamide demonstrate EC₅₀ values as low as 1.96 mg/L against Pseudoperonospora cubensis, outperforming commercial fungicides like flumorph (EC₅₀ = 7.55 mg/L) . While direct data on 5-(thiophen-3-yl)nicotinic acid is limited, its structural similarity suggests comparable activity, warranting further investigation .

Table 2: Biological Activity of Related Compounds

Structure-Activity Relationships (SAR)

The biological efficacy of 5-(thiophen-3-yl)nicotinic acid is influenced by:

-

Thiophene Position: Substitution at the 3-position (vs. 2-position) enhances hydrophobic interactions with enzyme active sites .

-

Carboxylic Acid Group: The COOH moiety facilitates hydrogen bonding, critical for target binding .

-

Electron-Donating Substituents: Methoxy or hydroxy groups at position 2 (e.g., 2-hydroxy analogs) improve antifungal activity by 3–5 fold .

Applications and Future Directions

Agrochemical Development

The compound’s fungicidal activity positions it as a candidate for next-generation agrochemicals. Field trials of related derivatives show 80–90% efficacy against cucumber downy mildew, highlighting its potential .

Pharmaceutical Prospects

Preliminary data suggest utility in:

-

Antimicrobial Therapies: Targeting drug-resistant pathogens .

-

Neuroinflammatory Disorders: Modulation of nicotinic acetylcholine receptors (nAChRs).

Research Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume